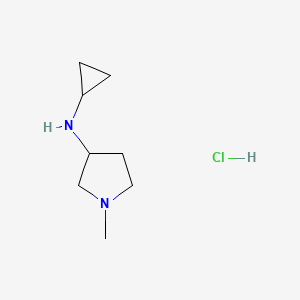

N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride

CAS No.:

Cat. No.: VC16691626

Molecular Formula: C8H17ClN2

Molecular Weight: 176.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17ClN2 |

|---|---|

| Molecular Weight | 176.69 g/mol |

| IUPAC Name | N-cyclopropyl-1-methylpyrrolidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2.ClH/c1-10-5-4-8(6-10)9-7-2-3-7;/h7-9H,2-6H2,1H3;1H |

| Standard InChI Key | BVXKADLRZDKYDM-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(C1)NC2CC2.Cl |

Introduction

N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride is a chemical compound of significant interest in medicinal chemistry, particularly due to its structural features and potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis.

Synthesis and Chemical Reactions

The synthesis of N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride typically involves several key steps, often starting with the reaction of cyclopropylamine with appropriate pyrrolidine derivatives. The hydrochloride salt form enhances its solubility and stability, which is crucial for pharmaceutical applications.

| Synthesis Steps | Description |

|---|---|

| 1. Starting Materials | Cyclopropylamine and N-methylpyrrolidin-3-carboxylic acid derivatives. |

| 2. Reaction Conditions | Involves coupling agents like dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine. |

| 3. Product Formation | Forms the desired amide bond, leading to the final hydrochloride salt. |

Biological Activities and Applications

N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride exhibits potential biological activities due to its interaction with biological targets such as receptors or enzymes. The cyclopropyl group may enhance binding affinity due to steric effects or electronic properties, influencing pharmacodynamics.

| Biological Activity | Potential Application |

|---|---|

| 1. Neurotransmitter Modulation | May affect mood regulation and cognition pathways. |

| 2. Enzyme Inhibition | Could modulate specific enzymes involved in biological pathways. |

| 3. Pharmaceutical Development | Acts as an intermediate in drug synthesis due to its unique structural features. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume